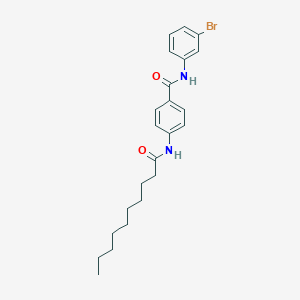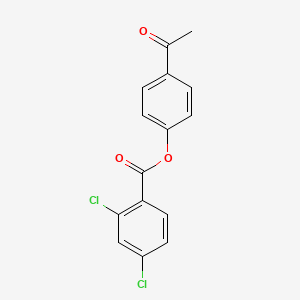![molecular formula C24H21ClN2O3 B11559858 2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11559858.png)
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a benzoxazolyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields 4-chlorophenoxy methyl ether.
Benzoxazole Formation: The intermediate is then reacted with 2-aminophenol and a suitable dehydrating agent, such as phosphorus oxychloride, to form the benzoxazole ring.
Amidation: The final step involves the reaction of the benzoxazole intermediate with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide: A similar compound with a fluorophenyl group instead of a methylphenyl group.
Methyl 2-(4-chlorophenoxy)propanoate: A related compound with a simpler structure, lacking the benzoxazole ring.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H21ClN2O3 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15-7-12-20-21(13-15)29-22(27-20)16-5-4-6-18(14-16)26-23(28)24(2,3)30-19-10-8-17(25)9-11-19/h4-14H,1-3H3,(H,26,28) |
Clé InChI |
QJFQNAOVPSKECW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)
![N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide](/img/structure/B11559787.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559791.png)
![2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559796.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11559804.png)


![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11559818.png)
![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11559823.png)
